GLYCINE-N-T-BOC (2,2-D2)
Description
Significance of Stable Isotope Labeling in Contemporary Chemical and Biochemical Research
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes. isotope.com Common stable isotopes used in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). pnas.org This substitution creates a "tagged" molecule that is chemically identical to its unlabeled counterpart but has a different mass. This mass difference allows researchers to trace the molecule's path and interactions within a biological system or chemical reaction using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgacs.org
The use of stable isotopes offers a safe and effective way to study metabolic pathways, protein structures, and the kinetics of chemical reactions without the safety concerns associated with radioactive isotopes. rsc.org This has made stable isotope labeling an indispensable tool in fields ranging from drug metabolism and proteomics to environmental science. pnas.org
Overview of Deuterium as a Probe in Scientific Investigations
Deuterium, a stable isotope of hydrogen with an additional neutron, serves as a valuable probe in scientific investigations. mdpi.com Its increased mass compared to protium (B1232500) (the most common isotope of hydrogen) can lead to a kinetic isotope effect, where reactions involving the breaking of a carbon-deuterium (C-D) bond are slower than those involving a carbon-hydrogen (C-H) bond. This effect can be exploited to study reaction mechanisms. pnas.org
Furthermore, the unique spectroscopic properties of deuterium make it a powerful tool in NMR spectroscopy for elucidating molecular structures and dynamics. pnas.org In proteomics, deuterium labeling, often through the use of deuterated water (D₂O), allows for the analysis of protein turnover and metabolic pathways on a proteome-wide scale. nih.govbiorxiv.org
Role of Protected Amino Acids in Organic and Biological Chemistry
Amino acids are the building blocks of proteins and possess at least two reactive functional groups: an amino group (-NH₂) and a carboxyl group (-COOH). chempep.com In chemical synthesis, particularly in the creation of peptides, it is often necessary to selectively react one of these groups while preventing the other from participating in the reaction. This is achieved through the use of "protecting groups." chempep.com
A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inactive during a chemical reaction. nih.gov After the desired reaction is complete, the protecting group can be removed under specific conditions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids in solid-phase peptide synthesis (SPPS). chempep.comiris-biotech.de The use of protected amino acids is fundamental to the controlled and sequential assembly of amino acids into peptides and other complex molecules. acs.org
Contextualizing GLYCINE-N-T-BOC (2,2-D2) within Deuterated Glycine (B1666218) Derivative Research
GLYCINE-N-T-BOC (2,2-D2) is a specialized chemical compound that combines the features of both isotopic labeling and protected amino acids. It is a derivative of glycine, the simplest amino acid, where the two hydrogen atoms on the α-carbon are replaced with deuterium atoms. Additionally, the amino group is protected by a tert-butoxycarbonyl (Boc) group.
This compound is a valuable tool in the synthesis of isotopically labeled peptides. isotope.com The deuterium labeling at the α-carbon provides a stable isotopic marker for use in mass spectrometry-based quantitative proteomics and NMR studies. acs.orgisotope.com The Boc protecting group facilitates its use in solid-phase peptide synthesis, allowing for its incorporation into a specific position within a peptide chain. chempep.com Research on deuterated glycine derivatives like GLYCINE-N-T-BOC (2,2-D2) is crucial for advancing our understanding of protein structure, function, and metabolism. nih.govnih.gov
Chemical and Physical Properties of GLYCINE-N-T-BOC (2,2-D2)
The key properties of GLYCINE-N-T-BOC (2,2-D2) are summarized in the table below.
| Property | Value |
| Synonyms | N-(tert-Butoxycarbonyl)glycine-2,2-d2, Boc-Gly-OH-2,2-d2 |
| Molecular Formula | C₇H₁₁D₂NO₄ |
| Molecular Weight | 177.19 g/mol |
| Isotopic Purity | 98 atom % D |
| Appearance | Solid |
| Melting Point | 86-89 °C (lit.) |
| Storage Temperature | Refrigerated (-5 °C to 5 °C) and desiccated |
Data sourced from commercial suppliers. isotope.comsigmaaldrich.com
Synthesis and Preparation
The synthesis of GLYCINE-N-T-BOC (2,2-D2) involves two key transformations: the deuteration of glycine at the α-carbon and the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
A general method for the deuteration of the α-carbon of glycine involves a base-catalyzed hydrogen/deuterium exchange in a deuterated solvent. For instance, glycine can be treated with a base like sodium carbonate in a mixture of deuterated methanol (B129727) (MeOD) and deuterium oxide (D₂O). mdpi.com This process facilitates the exchange of the α-protons with deuterium atoms from the solvent.
The subsequent N-protection with a Boc group is a standard procedure in peptide chemistry. This is typically achieved by reacting the deuterated glycine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base, such as sodium bicarbonate, in an aqueous solution. google.com The reaction mixture is then subjected to extraction and purification steps to isolate the final product, GLYCINE-N-T-BOC (2,2-D2).
Applications in Advanced Research
GLYCINE-N-T-BOC (2,2-D2) is a valuable reagent in various advanced research applications, primarily in the fields of proteomics and structural biology.
Use in Solid-Phase Peptide Synthesis (SPPS)
The Boc protecting group makes this compound suitable for use in Boc-based solid-phase peptide synthesis (SPPS). scientificlabs.co.uk In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid support. The Boc group on GLYCINE-N-T-BOC (2,2-D2) prevents the amino group from reacting out of turn. It can be selectively removed with an acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. chempep.com This enables the precise incorporation of a deuterated glycine residue at a specific position within a synthetic peptide.
Role in Quantitative Proteomics
The deuterium label on GLYCINE-N-T-BOC (2,2-D2) makes it an excellent internal standard for quantitative proteomics using mass spectrometry. isotope.com In a typical workflow, a known amount of a synthetic peptide containing the deuterated glycine residue is spiked into a complex biological sample. The natural (light) and deuterated (heavy) versions of the peptide are chemically identical and thus co-elute during liquid chromatography separation. nih.gov However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium atoms. By comparing the signal intensities of the light and heavy peptides, researchers can accurately quantify the amount of the endogenous peptide in the sample. thermofisher.com
Analytical Techniques and Research Findings
The unique properties of GLYCINE-N-T-BOC (2,2-D2) lend themselves to analysis by several advanced analytical techniques.
Mass Spectrometry Analysis
Mass spectrometry is a key technique for analyzing peptides containing GLYCINE-N-T-BOC (2,2-D2). The +2 Da mass shift resulting from the two deuterium atoms allows for the clear differentiation between the labeled and unlabeled peptides in a mass spectrum. sigmaaldrich.com This is fundamental to its application in quantitative proteomics. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the peptide, and the resulting fragmentation pattern can confirm the sequence and the location of the deuterated glycine residue.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR studies on GLYCINE-N-T-BOC (2,2-D2) are not widely published, research on related deuterated glycine derivatives provides insight into its potential applications in NMR. Deuterium NMR (²H NMR) can provide detailed information about molecular dynamics and structure. pnas.org The presence of deuterium at the α-carbon can also simplify proton NMR (¹H NMR) spectra by removing the corresponding proton signals, which can aid in the structural elucidation of complex peptides.
Properties
Molecular Weight |
177.19 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Advanced Spectroscopic Applications of Glycine N T Boc 2,2 D2
Nuclear Magnetic Resonance (NMR) Spectroscopy
The incorporation of deuterium (B1214612) at specific positions in a molecule, such as in GLYCINE-N-T-BOC (2,2-D2), offers significant advantages in NMR-based studies of proteins and peptides. shoko-sc.co.jpckisotopes.com
Applications in Biomolecular NMR for Structural Elucidation
In biomolecular NMR, the sheer number of proton signals in a large protein can lead to severe spectral overlap, making structural determination challenging. The strategic replacement of protons with deuterons, a practice known as deuteration, simplifies the proton NMR spectra. The use of deuterated amino acids, including deuterated glycine (B1666218) derivatives, is a key strategy in this approach. isotope.commpg.de By reducing the density of proton signals, deuteration helps in resolving individual resonances, which is crucial for assigning signals to specific atoms in the protein and for determining its three-dimensional structure. ckisotopes.com NMR spectra of deuterated glycine isotopomers have revealed detailed interactions in anisotropic media, providing subtle insights into molecular orientation and chiral interactions. acs.orgresearchgate.net
Utilization in Simplified NMR Spectra for Protein and Peptide Analysis
The simplification of NMR spectra through deuteration is particularly beneficial for the analysis of large proteins and protein complexes. isotope.com By using GLYCINE-N-T-BOC (2,2-D2) in peptide synthesis or protein expression, researchers can create proteins where the glycine residues are deuterated at the alpha-carbon. This selective deuteration significantly reduces the number of proton signals originating from glycine residues, thereby simplifying crowded spectral regions and facilitating the analysis of more complex systems. ckisotopes.com This approach has been instrumental in pushing the size limits of proteins that can be studied by NMR. isotope.com
Deuterium as a Probe for Dynamic Studies in Biological Macromolecules
Deuterium labeling is a powerful tool for probing the dynamics of biological macromolecules. longdom.orgunibo.itlongdom.org The rate at which backbone amide protons exchange with deuterium from the solvent (H/D exchange) provides information about the local flexibility and solvent accessibility of the protein structure. longdom.orglongdom.orgnih.gov While this technique traditionally monitors the exchange of amide protons, the incorporation of deuterons at carbon positions, as in GLYCINE-N-T-BOC (2,2-D2), can influence the local environment and provide a stable, non-exchangeable isotopic label. This allows for the study of slower dynamic processes and stable structural features without the complication of back-exchange. The presence of deuterium can also affect the relaxation properties of neighboring nuclei, providing further insights into molecular motions. researchgate.net
Hyperpolarized NMR Techniques and Spin-Lattice Relaxation Time (T1) Measurements
Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (d-DNP), dramatically increase the sensitivity of NMR experiments by several orders of magnitude. nih.govd-nb.info However, the hyperpolarized state is transient and decays with a time constant known as the spin-lattice relaxation time (T1). chemrxiv.orgucl.ac.uk For effective in vivo metabolic studies, molecular probes with long T1 values are essential. chemrxiv.org Deuteration of molecules can significantly prolong the T1 of nearby nuclei, such as ¹³C and ¹⁵N, by reducing dipolar relaxation pathways. chemrxiv.orgresearchgate.net Replacing protons with deuterons in methyl groups, for instance, has been shown to create long-lived spin states. acs.org Studies have shown that the C-terminal [1-¹³C]Gly-d2 residue in peptides can exhibit a long T1, making it a promising candidate for in vivo hyperpolarized magnetic resonance studies. chemrxiv.orgresearchgate.net The measurement of T1 relaxation times is a standard method to characterize protein dynamics and can be performed more efficiently using nested data collection techniques. umich.edursc.org
Mass Spectrometry (MS)-Based Methodologies
In parallel with NMR, mass spectrometry has greatly benefited from the use of stable isotope-labeled compounds like GLYCINE-N-T-BOC (2,2-D2) for quantitative and structural analysis of proteins. shoko-sc.co.jpbuchem.com
Quantitative Proteomics: Metabolic and Chemical Labeling Strategies (e.g., SILAC, SILAM, Tagging Reagents)
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. nih.govnih.gov In a typical SILAC experiment, cells are grown in media containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) form of an essential amino acid. nih.gov The proteins from different cell populations can then be mixed, and the relative abundance of proteins is determined by the ratio of the intensities of the light and heavy peptide signals in the mass spectrometer.
Deuterated amino acids, such as those derived from GLYCINE-N-T-BOC (2,2-D2), can be used in SILAC experiments. nih.gov For instance, deuterated leucine (B10760876) has been successfully used to study changes in protein expression during cell differentiation. nih.gov The use of stable isotope-labeled amino acids has revolutionized quantitative proteomics, enabling precise measurements of changes in protein levels in complex samples. shoko-sc.co.jpchemie-brunschwig.ch
Metabolomics and Metabolic Flux Analysis Utilizing Deuterium Tracers
Stable isotope tracers are indispensable in metabolomics for elucidating the dynamics of metabolic pathways, a field known as metabolic flux analysis (MFA). nih.gov Deuterium-labeled compounds, such as glycine-d2, serve as powerful probes to track the transformation of metabolites in vivo and in vitro. When introduced into a biological system, the deuterated glycine enters the cell's metabolic network. Its journey and incorporation into various downstream metabolites can be monitored by mass spectrometry, providing a quantitative map of cellular fluxes. nih.govnih.gov
Metabolic flux analysis quantitatively describes the rates of metabolic reactions, offering insights into cellular function and dysfunction under different conditions, such as disease states or genetic modifications. nih.gov For instance, studies have used 13C-labeled glucose and glutamine to determine metabolic fluxes in cancer cell lines, revealing how different carbon sources fuel pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov Similarly, introducing glycine-(2,2-D2) allows researchers to trace the flow of the glycine backbone through interconnected pathways.
Key metabolic pathways involving glycine that can be tracked using GLYCINE-N-T-BOC (2,2-D2) (after deprotection) include:
Serine-Glycine One-Carbon Metabolism: Glycine and serine are interconvertible through the action of serine hydroxymethyltransferase (SHMT). Tracking the deuterium label allows for the quantification of flux in both the forward and reverse directions of this critical pathway, which supplies one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions.
Glutathione (B108866) Synthesis: Glycine is one of the three amino acid components of the antioxidant glutathione. By monitoring the incorporation of glycine-d2 into the glutathione pool, researchers can assess the rate of its synthesis, providing insights into the cell's response to oxidative stress. mdpi.com
Purine (B94841) Synthesis: The entire glycine molecule is incorporated into the purine ring. Isotopic labeling enables the direct measurement of the rate of de novo purine biosynthesis. nih.gov
In a typical experiment, cells or organisms are cultured in a medium containing the deuterated tracer. After a certain period, metabolites are extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The mass isotopomer distribution in downstream metabolites reveals the extent and pathways of tracer incorporation, from which metabolic fluxes can be calculated using computational models. mdpi.com
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope dilution mass spectrometry (ID-MS) is the gold standard for accurate and precise quantification of molecules in complex biological samples. This method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. GLYCINE-N-T-BOC (2,2-D2), or more commonly its deprotected form glycine-d2, is an ideal internal standard for the quantification of natural glycine.
The principle of ID-MS is straightforward: a known amount of the isotopically labeled standard (e.g., glycine-d2) is added to a sample containing the unlabeled analyte (glycine). asianpubs.org The labeled standard and the native analyte are assumed to behave identically during sample preparation, extraction, and chromatographic separation. chromforum.org
Upon analysis by mass spectrometry, the instrument detects both the native analyte and the labeled internal standard. For glycine, the mass-to-charge ratio (m/z) of the unlabeled molecule will be distinct from that of the glycine-d2 standard. By measuring the ratio of the signal intensities of the analyte to the internal standard, the exact concentration of the native analyte in the original sample can be calculated with high accuracy. asianpubs.org This method effectively corrects for sample loss during preparation and for variations in instrument response (matrix effects). chromforum.org
This technique has been widely applied for the quantification of amino acids in various biological fluids like plasma and urine. asianpubs.orgacs.org The use of deuterated standards, such as those for xylene metabolites, has proven essential for achieving the sensitivity and accuracy needed for trace analysis in tissues. oup.com
| Parameter | Description | Relevance of GLYCINE-N-T-BOC (2,2-D2) |
| Analyte | Endogenous (unlabeled) Glycine | The target molecule for quantification. |
| Internal Standard | Glycine-(2,2-D2) (derived from the starting compound) | A known quantity is added to the sample. Its mass is shifted by +2 Da due to the two deuterium atoms. |
| Technique | Mass Spectrometry (e.g., GC-MS, LC-MS/MS) | Separates and detects the analyte and the internal standard based on their distinct mass-to-charge ratios. asianpubs.org |
| Measurement | Ratio of Analyte Signal to Internal Standard Signal | This ratio is used to calculate the absolute concentration of the analyte, correcting for experimental variations. |
| Application | Clinical diagnostics, metabolic studies, pharmacokinetic analysis. | Enables precise measurement of glycine levels in complex biological matrices like blood plasma or tissue extracts. asianpubs.orgnih.gov |
Table 1: Key components and principles of Isotope Dilution Mass Spectrometry for Glycine Quantification.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. The substitution of hydrogen with deuterium at the C2 position of glycine significantly alters the frequencies of vibrations involving this site, providing a sensitive probe for detailed structural and environmental studies.
Infrared (IR) Spectroscopy for Conformational Analysis of Deuterated Glycine Derivatives
IR spectroscopy is a powerful technique for investigating molecular structure, particularly intramolecular hydrogen bonding, which plays a crucial role in determining the stable conformations of glycine. uc.pt In the gas phase or isolated in inert matrices, glycine exists in a non-ionized form, and its structure is governed by weak internal forces. The specific deuteration in GLYCINE-N-T-BOC (2,2-D2) is highly valuable for assigning complex vibrational spectra.
Studies combining matrix-isolation IR spectroscopy with theoretical calculations have successfully identified and characterized multiple conformers of glycine. uc.ptacs.org In these experiments, glycine and its deuterated analogues are trapped in an inert gas matrix (like argon) at very low temperatures. This minimizes intermolecular interactions, allowing for the study of the intrinsic properties of individual molecules. biopolymers.org.ua
The deuterium substitution at the C2 position (the α-carbon) leads to predictable shifts in the frequencies of C-H stretching, bending, and wagging modes. For example, a normal coordinate analysis of various deuterated glycine species (including glycine-d2) showed how specific vibrations are affected by isotopic substitution, enabling a more confident assignment of the observed spectral bands to specific molecular motions. acs.org By comparing the IR spectra of deuterated and non-deuterated glycine, researchers can unambiguously assign vibrational bands to different conformers, as the shifts are unique to the location of the deuterium atom. uc.ptresearchgate.net This approach has been critical in confirming the existence of at least three stable conformers of glycine, distinguished by their intramolecular hydrogen bonding patterns. uc.ptacs.org
Raman Spectroscopy in the Study of Molecular Vibrations and Solvation Dynamics of Deuterated Glycine
Raman spectroscopy, which detects scattered light, is complementary to IR absorption and is particularly sensitive to symmetric vibrations and vibrations of the molecular backbone. It is an excellent tool for studying molecules in aqueous solutions. The use of deuterated glycine and heavy water (D₂O) helps to disentangle the complex vibrational spectra of glycine in solution. acs.orgrsc.org
Studies on deuterated glycine in D₂O have provided detailed insights into the structure of the zwitterionic form (NH₃⁺-CD₂-COO⁻) and its interaction with surrounding water molecules. acs.orgrsc.org The C-D stretching vibrations are located in a different spectral region from C-H and O-H vibrations, simplifying the analysis of the spectra.
Recent research has used Raman spectroscopy to monitor the crystallization of glycine from both H₂O and D₂O solutions. rsc.org The frequency splitting of the CH₂ (or CD₂) stretching vibrations is sensitive to the dihedral angle of the glycine molecule, providing direct information on its conformation as it transitions from a solvated state to a solid crystal lattice. rsc.org The use of D₂O as a solvent can also lead to isotope exchange at the amino group, further modifying the spectrum and providing additional information on solvent-solute interactions. rsc.org First-principles molecular dynamics simulations of deuterated aqueous glycine solutions have been used to calculate vibrational frequencies and analyze the structure and dynamics of the water molecules in glycine's solvation shell. rsc.org
Matrix-Isolation Infrared Spectroscopy of Glycine Conformers and Deuterated Analogues
Matrix-isolation infrared spectroscopy is a cornerstone technique for the study of the conformational landscape of flexible molecules like glycine. biopolymers.org.uaconicet.gov.ar By sublimating glycine and co-depositing it with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic surface, individual molecules can be trapped and studied. uc.ptuc.pt This method prevents the formation of the zwitterionic structure found in crystals and allows for the observation of the neutral conformers that exist in the gas phase. biopolymers.org.ua
The use of deuterated analogues is fundamental to the success of these studies. By comparing the spectra of different isotopologues (e.g., glycine-d2, glycine-d5), vibrational bands can be definitively assigned to specific conformers. uc.ptacs.org For example, researchers have identified spectral signatures for at least three low-energy conformers of glycine. uc.ptacs.org The analysis relies on the fact that an isotopic substitution at the α-carbon will primarily affect the vibrational modes localized on that part of the molecule (e.g., CH₂ wagging, twisting, and rocking), causing frequency shifts that can be predicted by theoretical calculations (often using Density Functional Theory, DFT). uc.ptrsc.org
Applications in Mechanistic and Tracer Research
Elucidation of Chemical Reaction Mechanisms using Kinetic Isotope Effects
The Kinetic Isotope Effect (KIE) is a powerful phenomenon used to determine the mechanisms of chemical reactions, particularly the rate-determining step. libretexts.org It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org The basis for the primary KIE lies in the principles of quantum mechanics and molecular vibrations. A chemical bond involving a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage occurs in the slowest, rate-determining step of the reaction. libretexts.orgchemeurope.com
By comparing the reaction rate of a compound containing a C-H bond (kH) with its deuterated counterpart (kD), a kH/kD ratio can be calculated. A large "primary" KIE value (typically >2) strongly indicates that the C-H bond is broken during the rate-limiting step. chemeurope.com
A clear example of this principle was demonstrated in a study of the reaction between methyl radicals and glycine (B1666218) in aqueous solutions. nih.gov Researchers sought to determine whether the radical abstracts a hydrogen atom from the methylene (B1212753) group (a C-H bond breaking event) or an electron from the nitrogen atom. By using glycine deuterated at the methylene position, they observed a significant H/D kinetic isotope effect of 16 ± 3. nih.gov This large primary KIE provided conclusive evidence that the rate-determining step of the reaction is the abstraction of a hydrogen atom from the methylene carbon, thus clarifying the reaction mechanism. nih.gov
| Kinetic Isotope Effect (KIE) Observation (kH/kD) | Mechanistic Interpretation |
| Significant Primary KIE (kH/kD ≈ 2-8) | Indicates that the C-H bond is being broken in the rate-determining step of the reaction. |
| Small or No KIE (kH/kD ≈ 1) | Suggests that the C-H bond is not broken in the rate-determining step. |
| Inverse KIE (kH/kD < 1) | Can occur when the transition state has a stiffer bending vibration than the ground state, often seen in reactions involving sp² to sp³ rehybridization. |
Probing Enzyme Catalysis and Mechanistic Pathways through Deuterium (B1214612) Labeling
Deuterium labeling is a cornerstone technique for investigating the intricate mechanisms of enzyme catalysis. By substituting a deuterated substrate like (2,2-D2)-glycine into an enzymatic reaction, researchers can gain insights into transition states, rate-limiting steps, and the roles of specific amino acid residues in the active site.
Similarly, the enzyme Serine Hydroxymethyltransferase (SHMT) , which catalyzes the reversible conversion of serine to glycine, is a key target for such studies. frontiersin.orgnih.gov While many studies have investigated the forward reaction using labeled serine, using (2,2-D2)-glycine allows for detailed kinetic analysis of the reverse reaction—glycine condensation with 5,10-methylenetetrahydrofolate to form serine. This can help elucidate the catalytic efficiency and substrate inhibition properties of different SHMT isoforms. nih.gov
A direct application of a deuterated glycine derivative was in the development of a molecular probe for γ-glutamyl transpeptidase (GGT) , an enzyme implicated in various diseases. rsc.org Researchers synthesized γ-glutamyl-[1-¹³C]glycine-d₂, a dually labeled probe, for use in hyperpolarized nuclear magnetic resonance (NMR) imaging. The deuteration at the glycine moiety was shown to increase the spin-lattice relaxation time (T1), effectively extending the lifetime of the hyperpolarized signal. rsc.org This enhancement allows for a longer observation window to monitor GGT activity in vivo, demonstrating how deuterium labeling can improve the properties of diagnostic and research tools. rsc.org
| Enzyme System | Substrate | Potential Mechanistic Insight from Deuterium Labeling |
| Glycine Cleavage System (GCS) | (2,2-D2)-Glycine | Determination of the rate-limiting step in the multi-enzyme complex; probing the mechanism of the P-protein (glycine dehydrogenase). nih.govnih.gov |
| Serine Hydroxymethyltransferase (SHMT) | (2,2-D2)-Glycine | Kinetic analysis of the glycine-to-serine conversion; comparison of catalytic mechanisms between cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. nih.gov |
| γ-Glutamyl Transpeptidase (GGT) | γ-Glutamyl-(2,2-D2)-Glycine | Used to create molecular probes with enhanced magnetic properties (longer T1 relaxation) for improved in vivo imaging of enzyme activity. rsc.org |
Isotopic Tracing in Biological Systems (Non-Clinical Focus)
Stable isotope tracing is a state-of-the-art approach to map metabolic fluxes and nutrient utilization in living systems. nih.govkuleuven.be After removal of its N-t-Boc protecting group, (2,2-D2)-glycine can be introduced into cells, tissues, or whole organisms. Its journey and incorporation into various biomolecules can then be tracked using mass spectrometry (MS) or NMR spectroscopy. isotope.com
Protein turnover, the continuous synthesis and degradation of proteins, is fundamental to cellular health, adaptation, and aging. nih.govnih.gov Stable isotope labeling is a powerful method to quantify the dynamics of this process for thousands of proteins simultaneously. nih.gov
When (2,2-D2)-glycine is made available to an organism or cell culture, it is incorporated into the amino acid pool and used for the synthesis of new proteins. By taking samples over time and analyzing the proteome using liquid chromatography-mass spectrometry (LC-MS), researchers can measure the rate at which the "heavy" deuterated glycine appears in peptides from specific proteins. This rate of incorporation is a direct measure of the protein's fractional synthesis rate (FSR). researchgate.net The compound GLYCINE-N-T-BOC (2,2-D2) is specifically designed for this purpose, serving as a precursor to synthesize isotope-labeled peptides used as standards for MS-based protein quantitation. isotope.com Furthermore, studies have shown that the N-terminal amino acid of a protein, which is often glycine, can act as a signal regulating its degradation, adding another layer of complexity to protein dynamics that can be investigated with isotopic tracers. nih.govnih.gov
| Time Point | Measurement | Interpretation |
| T = 0 (Start of tracer administration) | Isotopic enrichment of a target peptide is at natural abundance (~0). | Baseline measurement before incorporation of the tracer. |
| T = 4 hours | Isotopic enrichment increases to 5%. | The protein is being actively synthesized, incorporating the D2-glycine from the metabolic pool. |
| T = 12 hours | Isotopic enrichment increases to 13%. | Continued synthesis leads to higher incorporation of the label. |
| T = 24 hours | Isotopic enrichment plateaus at 20%. | The rate of incorporation can be fitted to a kinetic model to calculate the fractional synthesis rate (FSR) and protein half-life. |
Glycine is a central node in metabolism, serving not only as a protein building block but also as a precursor for numerous essential biomolecules. nih.gov Tracing with (2,2-D2)-glycine allows for the quantitative analysis of the metabolic fluxes through these divergent pathways.
Upon entering the cell, the deuterium label from (2,2-D2)-glycine can be tracked as it flows through major metabolic routes:
Glycine Cleavage System (GCS): A primary catabolic route in vertebrates, the flux through GCS can be estimated by monitoring the disappearance of the labeled glycine pool. nih.govnih.gov
Serine Synthesis: The enzyme SHMT converts glycine into serine. The appearance of a deuterium-labeled serine pool provides a direct measure of this biosynthetic flux. nih.gov
One-Carbon Metabolism: The GCS and SHMT reactions both produce 5,10-methylenetetrahydrofolate, a key one-carbon donor. nih.gov The deuterium from glycine's α-carbon can be transferred to this folate pool and subsequently traced into the synthesis of purines (the building blocks of DNA and RNA) and methionine.
Glutathione (B108866) Synthesis: Glycine is one of the three amino acids in the antioxidant tripeptide glutathione. The rate of glutathione synthesis can be measured by the incorporation of D2-glycine.
By measuring the isotopic enrichment in these downstream metabolites, scientists can construct a detailed map of how glycine is partitioned and utilized under various physiological or pathological conditions.
| Metabolic Pathway | Key Metabolite(s) to Monitor | Biological Significance |
| Glycine Catabolism | Rate of labeled glycine disappearance | Quantifies the activity of the Glycine Cleavage System (GCS). nih.gov |
| Serine Biosynthesis | Labeled Serine | Measures flux through Serine Hydroxymethyltransferase (SHMT). nih.gov |
| Purine (B94841) Synthesis | Labeled purine bases (adenine, guanine) | Traces the contribution of glycine to de novo nucleotide synthesis. |
| Glutathione Synthesis | Labeled Glutathione (GSH) | Assesses the capacity for antioxidant defense and detoxification. |
| Creatine Synthesis | Labeled Guanidinoacetate and Creatine | Measures flux towards energy metabolism in muscle and brain. |
Extending tracer studies to animal models provides critical insights into whole-body metabolism and nutrient partitioning between different organs and tissues. nih.gov Supplementing the diet of an animal model with (2,2-D2)-glycine enables researchers to track its journey from absorption in the gut to its ultimate metabolic fate in various tissues.
Studies in mouse and pig models have established that dietary glycine supplementation can significantly impact protein synthesis and growth, particularly by activating the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. nih.govnih.gov While these studies demonstrate a physiological effect, the use of a stable isotope tracer like (2,2-D2)-glycine would provide quantitative data on exactly how much of the dietary glycine contributes to the expansion of the glycine pool in tissues like skeletal muscle versus the liver, and how efficiently it is utilized for de novo protein synthesis in each location.
Such experiments are crucial for understanding the concept of "conditionally essential" amino acids like glycine, where endogenous synthesis may be insufficient under certain conditions, such as rapid growth or inflammatory stress. nih.gov By quantifying the utilization of exogenous (dietary) glycine, researchers can better define nutritional requirements and develop targeted nutritional interventions.
| Tissue | Measurement | Physiological Question Addressed |
| Intestine | Enrichment of labeled glycine in enterocytes. | What is the rate of first-pass metabolism of dietary glycine? |
| Liver | Enrichment in liver protein and downstream metabolites (e.g., serine, glutathione). | How is dietary glycine partitioned between protein synthesis, catabolism, and export to other tissues? |
| Skeletal Muscle | Enrichment in muscle protein (e.g., myosin, actin). | What is the direct contribution of dietary glycine to muscle protein synthesis and growth? nih.govnih.gov |
| Plasma | Enrichment in the free amino acid pool over time. | What are the whole-body kinetics of glycine absorption, turnover, and clearance? |
Computational and Theoretical Investigations of Deuterated Glycine Systems
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful theoretical lens to scrutinize the molecular intricacies of deuterated glycine (B1666218) systems. These computational approaches provide profound insights into the vibrational behavior, conformational preferences, and non-covalent interactions that are fundamental to the molecule's properties.
Ab Initio and Density Functional Theory (DFT) Studies on Vibrational Frequencies and Intensities
Ab initio and Density Functional Theory (DFT) are cornerstone computational methods for predicting the vibrational spectra of molecules like deuterated glycine. These calculations can accurately forecast the shifts in vibrational frequencies that arise from isotopic substitution. The introduction of heavier deuterium (B1214612) atoms results in lower vibrational frequencies for C-D and N-D bonds compared to their C-H and N-H counterparts, a phenomenon well-captured by theoretical models.
For example, DFT calculations, particularly those using the B3LYP functional, have demonstrated excellent agreement with experimental infrared spectra for glycine and its deuterated derivatives. arizona.eduacs.orgSuch studies are crucial for assigning complex experimental spectra and understanding the molecule's vibrational dynamics. arizona.eduacs.orgThe most pronounced frequency shifts upon deuteration are observed in the stretching and bending modes directly involving the substituted atoms.
| Vibrational Mode | Calculated Frequency (cm-1) in H-Glycine | Calculated Frequency (cm-1) in D-Glycine | Isotopic Shift (cm-1) |
|---|---|---|---|
| N-H/N-D Stretch | ~3400 | ~2500 | ~ -900 |
| C-H/C-D Stretch | ~2950 | ~2200 | ~ -750 |
| CH₂/CD₂ Scissoring | ~1445 | ~1035 | ~ -410 |
| N-H/N-D Bend | ~1610 | ~1190 | ~ -420 |
Conformational Landscapes and Energetics of Deuterated Glycine and Its Derivatives
The conformational flexibility of glycine gives rise to several low-energy structures, and isotopic substitution can subtly influence their relative energies. researchgate.netQuantum chemical calculations are employed to map the potential energy surface of deuterated glycine, identifying stable conformers and the transition states that separate them. A key factor is the zero-point vibrational energy (ZPVE), which is lower for deuterated species due to the increased mass of deuterium. This can lead to a slight stabilization of certain conformers.
For derivatives like GLYCINE-N-T-BOC (2,2-D2), the bulky tert-butyloxycarbonyl (t-BOC) protecting group significantly shapes the conformational landscape. Computational studies can explore the interplay between this group and the deuterated glycine backbone to understand how isotopic labeling might affect the molecule's preferred three-dimensional structure. High-level calculations provide accurate reference data for the structural and energetic properties of glycine conformers, which are essential for benchmarking less expensive computational models. nih.gov
Analysis of Hydrogen Bonding Networks and Intramolecular Interactions
Hydrogen bonding is a critical determinant of the structure and function of glycine and its derivatives. Quantum chemical calculations are indispensable for characterizing these interactions. The replacement of hydrogen with deuterium can slightly strengthen a hydrogen bond, a phenomenon known as the Ubbelohde effect.
Theoretical approaches, such as the Quantum Theory of Atoms in Molecules (QTAIM), allow for the analysis of electron density to quantify the strength and nature of hydrogen bonds in deuterated glycine systems. ufba.brSuch analyses can uncover subtle alterations in electronic structure upon deuteration, offering insights into the origins of observed changes in molecular properties. Studies have shown that even in a solvent-free environment, a fine balance of interactions, including hydrogen bonding, can stabilize specific structures, such as the salt bridge in glycine dimer anions. rsc.orgHigh-pressure neutron diffraction studies on deuterated α-glycine have also provided experimental data on the behavior of intermolecular hydrogen bonds under compression, showing that some D···O bond distances decrease while others increase. researchgate.netaip.org
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a computational window into the time-dependent behavior of molecules. For deuterated glycine systems, MD simulations can illuminate how isotopic substitution influences interactions with the surrounding environment and the molecule's own structural dynamics.
Exploration of Solvent-Solute Interactions and Solvation Shell Dynamics of Deuterated Glycine
The behavior of glycine in a solution is dictated by its interactions with solvent molecules. rsc.orgMD simulations can model the solvation of deuterated glycine, for instance in water, to reveal the structure and dynamics of the surrounding solvent molecules. rsc.orgnih.govThe potentially stronger hydrogen bonds formed by deuterium can result in a more structured and persistent solvation shell around the deuterated portions of the molecule.
By analyzing radial distribution functions and the residence times of solvent molecules, MD simulations provide a detailed picture of solvent-solute interactions. rsc.orgresearchgate.netThese simulations are instrumental in explaining experimental findings, such as potential changes in solubility or hydrodynamic radius, when comparing deuterated glycine to its non-deuterated form. First principles MD studies on deuterated aqueous solutions of glycine have been used to explore the structure, dynamics, and infrared spectra of water molecules within the solvation shell. rsc.org
Simulation of Structural Changes and Dynamics in Deuterated Biomolecules
When incorporated into larger biological molecules like peptides and proteins, deuterated glycine serves as a valuable probe for investigating their structure and dynamics. MD simulations can be used to examine how the inclusion of deuterated glycine impacts the local and global dynamics of these biomolecules. researchgate.netThe altered vibrational characteristics of the Cα-D bond, for example, can be utilized as a spectroscopic marker to study complex processes like protein folding.
Computational Approaches to Spectroscopic Data Interpretation
The interpretation of spectroscopic data for isotopically labeled molecules such as GLYCINE-N-T-BOC (2,2-D2) heavily relies on computational methods to assign spectral features to specific molecular vibrations and to understand the effects of isotopic substitution on nuclear shielding. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for accurately predicting vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions provide a foundational basis for the detailed analysis of experimental spectra.
Computational models allow for the systematic investigation of how the introduction of deuterium at the α-carbon influences the vibrational modes and the electronic environment of the nuclei in GLYCINE-N-T-BOC (2,2-D2). By comparing the calculated spectra of the deuterated compound with its non-deuterated counterpart, specific spectral changes can be confidently attributed to the isotopic labeling.
Vibrational Spectroscopy
The introduction of two deuterium atoms at the C2 position is expected to cause a noticeable shift in the vibrational frequencies involving the C-D bonds compared to the C-H bonds in the non-deuterated analog. Specifically, the C-D stretching vibrations are expected to appear at lower wavenumbers than the C-H stretching vibrations due to the heavier mass of deuterium. This isotopic shift is a well-understood phenomenon and can be accurately predicted by computational models. For instance, in studies of deuterated ethanol, a systematic analysis of the isotopic substitution on the near-infrared (NIR) spectra was successfully carried out using anharmonic quantum mechanical calculations.
The following table illustrates a hypothetical comparison of calculated vibrational frequencies for the CH₂ and CD₂ groups in a generic N-Boc-glycine framework, based on typical shifts observed upon deuteration.
| Vibrational Mode | Calculated Frequency (cm⁻¹) - CH₂ | Calculated Frequency (cm⁻¹) - CD₂ | Expected Isotopic Shift (cm⁻¹) |
| Symmetric Stretch | ~2850 | ~2100 | ~750 |
| Asymmetric Stretch | ~2930 | ~2200 | ~730 |
| Scissoring (Bending) | ~1465 | ~1050 | ~415 |
| Wagging | ~1380 | ~980 | ~400 |
| Twisting | ~1260 | ~900 | ~360 |
| Rocking | ~780 | ~560 | ~220 |
Note: This table is illustrative and provides expected values based on general principles of vibrational spectroscopy and not on specific computational results for GLYCINE-N-T-BOC (2,2-D2).
NMR Spectroscopy
Computational methods are also crucial for the interpretation of NMR spectra. The calculation of NMR chemical shifts helps in the assignment of signals in ¹H and ¹³C NMR spectra and in understanding the electronic effects of isotopic substitution. The replacement of protons with deuterons at the C2 position in GLYCINE-N-T-BOC (2,2-D2) will lead to the disappearance of the corresponding ¹H NMR signal and a characteristic triplet in the ¹³C NMR spectrum for the C2 carbon due to spin-spin coupling with deuterium (spin I=1).
Theoretical calculations of NMR parameters for similar N-Boc protected amino acids have been performed to understand intermolecular interactions in solution. While direct computational data for GLYCINE-N-T-BOC (2,2-D2) is scarce, experimental data from related deuterated compounds can be used for comparative analysis. For example, in a study involving a peptide with a C-terminal [1-¹³C]glycine-d₂, the ¹³C NMR chemical shift of the deuterated glycine residue was experimentally determined. chemrxiv.org Such experimental data, when paired with computational models of similar structures, can validate the accuracy of the theoretical approaches.
A computational study on conjugated linoleic acid isomers demonstrated a workflow for comparing experimental and calculated ¹H-NMR chemical shifts using DFT at the GIAO B3LYP/6-311+G(2d,p) level with a CPCM solvent model. nih.gov A strong linear correlation between the experimental and calculated shifts indicated the reliability of the computational procedure. nih.gov A similar approach could be applied to GLYCINE-N-T-BOC (2,2-D2) to predict its NMR spectrum.
The following table presents a hypothetical comparison of calculated ¹³C NMR chemical shifts for the C2 carbon in N-Boc-glycine and its deuterated analog, illustrating the expected isotopic effect.
| Nucleus | Calculated Chemical Shift (ppm) - N-Boc-glycine | Calculated Chemical Shift (ppm) - N-Boc-glycine-d₂ | Expected Isotopic Shift (ppm) |
| C2 | ~42.5 | ~42.2 | ~ -0.3 |
Note: This table is illustrative and provides expected values based on general principles of NMR spectroscopy and not on specific computational results for GLYCINE-N-T-BOC (2,2-D2). The isotopic shift is typically a small upfield shift (negative value).
Integration of Glycine N T Boc 2,2 D2 in Advanced Research Paradigms
Use in the Synthesis of Complex Isotope-Labeled Peptides and Proteins
The synthesis of peptides and proteins with site-specific isotopic labels is crucial for quantitative proteomics and for studying protein structure and function. GLYCINE-N-T-BOC (2,2-D2) is a key reagent in this field, serving as a protected amino acid building block for the solid-phase synthesis of isotope-labeled peptides. isotope.comckisotopes.com The tert-Butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, stepwise addition of the deuterated glycine (B1666218) unit into a growing peptide chain.
Once synthesized, these deuterated peptides are invaluable in mass spectrometry (MS)-based protein quantitation. isotope.com They can be used as internal standards, which are chemically identical to the native peptide but have a different mass due to the deuterium (B1214612) atoms. scispace.com This allows for precise and accurate measurement of the concentration of the corresponding non-labeled peptide in complex biological samples. clearsynth.com The enhanced stability of the C-D bond can also influence the pharmacokinetic profiles of peptide-based therapeutics, potentially slowing metabolic degradation and extending their active lifetime in the body. lifetein.commedchemexpress.com
Table 1: Properties of GLYCINE-N-T-BOC (2,2-D2)
| Property | Value |
|---|---|
| Molecular Formula | C7H11D2NO4 |
| Molecular Weight | 177.19 g/mol |
| CAS Number | 42492-65-9 |
| Appearance | White to off-white solid |
| Melting Point | 86-89 °C |
This data is compiled from multiple sources. chemicalbook.com
Development of Novel Isotopic Labeling Strategies for Structural Biology
Structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, rely heavily on isotopic labeling to decipher the three-dimensional structures and dynamics of large biomolecules like proteins. springernature.com The incorporation of deuterium from precursors like GLYCINE-N-T-BOC (2,2-D2) into proteins is a critical strategy for simplifying complex NMR spectra. nih.gov In high-molecular-weight proteins, the abundance of protons leads to broad spectral lines, obscuring important structural information. By replacing protons with deuterium, these signals are effectively "silenced," leading to sharper, better-resolved spectra for the remaining protons. springernature.comnih.gov
The site-selective incorporation of deuterated amino acids is particularly powerful. nih.gov By using GLYCINE-N-T-BOC (2,2-D2), researchers can introduce deuterium specifically at the alpha-carbon of glycine residues. This targeted labeling helps in assigning specific signals in the NMR spectrum to particular atoms within the protein structure. This approach is instrumental in studying protein folding, dynamics, and interactions with other molecules, providing insights that are not easily accessible through other methods. mdpi.comresearchgate.net
Methodological Advancements in Analytical Chemistry through Deuterated Standards
In analytical chemistry, the demand for precision and accuracy is paramount. Deuterated compounds, including derivatives of GLYCINE-N-T-BOC (2,2-D2), have revolutionized quantitative analysis, especially when coupled with mass spectrometry (MS) and chromatography techniques. clearsynth.comwikipedia.org These labeled molecules serve as ideal internal standards. pubcompare.ai An internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added in a known quantity to a sample before analysis. wikipedia.org
The use of a deuterated standard like a peptide synthesized with GLYCINE-N-T-BOC (2,2-D2) offers significant advantages:
Co-elution in Chromatography: The deuterated standard behaves almost identically to its non-labeled counterpart during chromatographic separation, ensuring that it is subjected to the same experimental variations. nih.gov
Correction for Matrix Effects: In complex biological samples, other molecules can interfere with the ionization of the target analyte in the mass spectrometer. Since the deuterated standard is affected similarly, taking the ratio of the analyte signal to the standard signal corrects for these "matrix effects." clearsynth.com
Improved Precision and Accuracy: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly improve the reliability and reproducibility of quantitative measurements. scispace.comclearsynth.com
This approach has become the gold standard in many bioanalytical assays, from drug metabolism studies to clinical diagnostics. mdpi.com
Table 2: Applications of Deuterated Standards in Analytical Methods
| Analytical Technique | Role of Deuterated Standard | Benefit |
|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Internal standard for quantification | Corrects for matrix effects and variations in ionization efficiency. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal standard for quantification | Mitigates uncertainty from sample injection and preparation. wikipedia.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reference standard | Provides a reference point for chemical shift measurements. wikipedia.org |
Future Prospects in Chemical Biology and Materials Science Utilizing Deuterated Amino Acids
The unique properties imparted by deuterium substitution open up exciting avenues for future research in chemical biology and materials science. The kinetic isotope effect—the change in reaction rate upon isotopic substitution—is a key principle being exploited. The stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage, a strategy that has already been successfully applied in drug development to create more stable and effective pharmaceuticals. lifetein.commdpi.com The incorporation of deuterated amino acids like glycine into peptides and proteins could lead to novel therapeutics with enhanced stability and efficacy. lifetein.comnih.gov
In materials science, the controlled incorporation of deuterated building blocks could be used to fine-tune the properties of self-assembling materials. For instance, the self-assembly of amino acids and peptides is a process of great interest for creating novel biomaterials and in studies related to the origin of life. mdpi.commdpi.com The subtle changes in intermolecular interactions caused by deuteration could influence the structure and stability of these assemblies. Furthermore, deuterated amino acids are valuable probes in neutron scattering techniques, which can provide detailed structural information on materials at the molecular level, a capability not readily achieved with other methods. mdpi.com As synthetic methodologies for producing specifically labeled compounds like GLYCINE-N-T-BOC (2,2-D2) become more advanced, their application in designing next-generation materials and biological probes is expected to expand significantly.
Q & A
(Basic) What are the key considerations for synthesizing GLYCINE-N-T-BOC (2,2-D2) with high isotopic purity?
Answer:
Synthesis of GLYCINE-N-T-BOC (2,2-D2) requires precise isotopic labeling at the 2,2 positions of the glycine backbone. Critical steps include:
- Deuterium Incorporation : Use of deuterated reagents (e.g., D₂O or deuterated acids) during synthesis to ensure selective deuteration at the α-carbon positions.
- Protection/Deprotection : The tert-butoxycarbonyl (BOC) group must be introduced and removed under controlled conditions to prevent isotopic exchange or degradation .
- Isotopic Purity Validation : Employ nuclear magnetic resonance (¹H NMR and ²H NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify isotopic enrichment (>98% purity, as specified in isotopic labeling protocols) .
(Basic) How is GLYCINE-N-T-BOC (2,2-D2) utilized as an internal standard in analytical chemistry?
Answer:
This deuterated compound is widely used as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) for quantifying non-deuterated analogs. Key methodological steps include:
- Co-Extraction : Spiking the compound into biological matrices (e.g., lipid extracts) to monitor recovery rates (82–90% for glyceryl tri(hexadecanoate-2,2-d2) in algae studies) .
- Signal Normalization : Peak area ratios of target analytes to the IS correct for matrix effects and instrument variability. For example, glyceryl tri(hexadecanoate-2,2-d2) normalizes glycerolipid quantification in algae-derived fatty acid methyl esters (FAMEs) .
- Stability Checks : Pre- and post-preparative stability assessments (e.g., freeze-thaw cycles, benchtop stability) ensure IS integrity during prolonged experiments .
(Advanced) What experimental design factors must be addressed when incorporating GLYCINE-N-T-BOC (2,2-D2) into metabolic tracing studies?
Answer:
- Isotopic Dilution : Account for natural abundance of deuterium in biological systems to avoid overestimation of tracer incorporation. Use calibration curves with dual ISs (e.g., tridecanoic-2,2-d2 acid for free fatty acids) .
- Kinetic Isotope Effects (KIEs) : Deuterium substitution may alter reaction rates; control experiments with non-deuterated analogs are critical to validate enzymatic or chemical pathway data .
- Matrix Compatibility : Validate recovery rates in specific matrices (e.g., algae, plasma) to ensure IS performance. For instance, algae matrix recoveries for deuterated FAMEs ranged 84–95% .
(Advanced) How can researchers resolve data discrepancies arising from deuterium isotope effects in reactions involving GLYCINE-N-T-BOC (2,2-D2)?
Answer:
- Analytical Adjustments : Use high-resolution MS to distinguish isotopic clusters and avoid spectral overlap. For example, glyceryl tri(hexadecanoate-2,2-d2) exhibits a distinct m/z shift (+2 Da) compared to non-deuterated analogs .
- Cross-Validation : Compare results with alternative techniques (e.g., liquid chromatography-MS or ²H NMR) to confirm deuterium localization and rule out artifactual peaks .
- Control Experiments : Include non-deuterated controls to quantify KIEs. For instance, in transesterification reactions, deuterated ISs showed <5% deviation in recovery compared to non-deuterated standards .
(Basic) What analytical techniques are recommended for confirming the structural integrity and isotopic labeling of GLYCINE-N-T-BOC (2,2-D2)?
Answer:
- NMR Spectroscopy : ¹H NMR confirms the absence of proton signals at the 2,2 positions, while ²H NMR quantifies deuterium incorporation .
- Mass Spectrometry : High-resolution MS identifies the isotopic pattern (e.g., M+2 peak for two deuterium atoms) and validates purity (>98% as per manufacturer specifications) .
- Chromatographic Purity : Reverse-phase HPLC with UV detection ensures no degradation products or impurities are present .
(Advanced) How should stability studies be designed for GLYCINE-N-T-BOC (2,2-D2) under various experimental conditions?
Answer:
- Benchtop Stability : Assess degradation at room temperature (e.g., 24-hour exposure) with recoveries ≥86% for pentadecanoic-2,2-d2 acid in algae matrices .
- Freeze-Thaw Cycles : Perform ≥3 cycles to simulate repeated storage conditions; recoveries should remain ≥88% for glyceryl tri(hexadecanoate-2,2-d2) .
- Long-Term Storage : Test stability at -80°C over weeks/months, using IS-normalized calibration curves to detect signal drift .
(Advanced) What are the challenges in quantifying trace-level analytes using GLYCINE-N-T-BOC (2,2-D2) as an IS, and how are they mitigated?
Answer:
- Lower Limit of Quantification (LLOQ) : Define LLOQ as the lowest concentration with ≤20% accuracy/precision error. For algae-derived FAMEs, LLOQ was 0.500 μM using deuterated ISs .
- Matrix Effects : Use matrix-matched calibration standards (e.g., algae-spiked QCs) to correct for ion suppression/enhancement. Recoveries for glyceryl tri(hexadecanoate-2,2-d2) in algae were 86–90% .
- Cross-Contamination : Implement blank runs between samples to avoid carryover, particularly in high-throughput GC-MS workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
